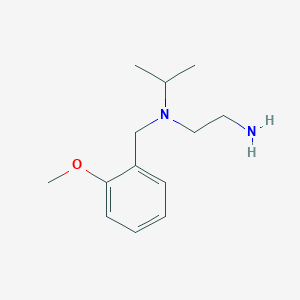

N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine

Description

N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine is an ethylenediamine derivative featuring a branched alkyl (isopropyl) and an aromatic (2-methoxy-benzyl) substituent on one nitrogen atom. Its molecular formula is C₁₃H₂₂N₂O, with a molecular weight of 222.3 g/mol. The 2-methoxy-benzyl group introduces electron-donating properties, while the isopropyl group contributes steric bulk. This compound is primarily used as a synthetic intermediate in medicinal and materials chemistry, though direct applications are understudied in the literature .

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-11(2)15(9-8-14)10-12-6-4-5-7-13(12)16-3/h4-7,11H,8-10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTDOIYOQSVEAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine typically involves the reaction of isopropylamine with 2-methoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N*1*-Isopropyl-N*1*-(2-methoxy-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key analogs differ in substituents on the benzyl ring or nitrogen atom, altering electronic and steric profiles:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-donating groups (e.g., 2-methoxy) enhance solubility in polar solvents and participation in hydrogen bonding.

- Nitro groups (e.g., 4-nitro analog) increase electrophilicity, making the compound more reactive in cross-coupling reactions .

- Steric bulk from isopropyl or cyclopropyl groups influences molecular recognition in biological systems or catalytic processes.

Biological Activity

N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an isopropyl group and a methoxy-benzyl moiety attached to an ethane-1,2-diamine backbone, which may influence its solubility and interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C13H22N2O

- Molecular Weight : 222.33 g/mol

- CAS Number : 1181606-78-9

Biological Activity Overview

Research indicates that N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in treating infections.

- Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

- Neuroprotective Effects : Investigations into its neuroprotective potential are ongoing, with some evidence suggesting it may help in mitigating neurodegenerative processes.

The exact mechanisms by which N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine exerts its biological effects are still under investigation. However, potential mechanisms include:

- Interaction with Enzymes : The compound might inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study assessed the antimicrobial efficacy of N¹-Isopropyl-N¹-(2-methoxy-benzyl)-ethane-1,2-diamine against various bacterial strains.

- Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

-

Neuroprotection Research :

- In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cell lines exposed to neurotoxic agents.

- This suggests a protective role against conditions like Alzheimer’s disease.

-

Antioxidant Activity Assessment :

- The compound was tested using DPPH and ABTS assays to evaluate its radical scavenging ability.

- Findings showed that it exhibited moderate antioxidant activity, comparable to known antioxidants.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | C12H20N2O | Dimethyl substitution; altered biological activity |

| N-(4-Methoxyphenyl)ethane-1,2-diamine | C9H14N2O | Lacks isopropyl group; simpler structure |

| (E,E)-N,N'-Bis-(4-methoxy-benzyl-idene)cyclohexane-1,2-diamine | C16H20N2O2 | Cyclohexane ring; distinct properties due to ring strain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.